molecular formula C8H9N5 B1433743 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 1414568-74-3

1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1433743
CAS No.: 1414568-74-3
M. Wt: 175.19 g/mol
InChI Key: WIRBXKCRUGPGEV-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyrazinyl group and a methyl group

Biochemical Analysis

Biochemical Properties

1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various kinases, including the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain . The interaction with VEGFR2 suggests potential kinase inhibitory activity, which could be relevant in the context of cancer treatment. Additionally, this compound may form hydrogen bonds and π-π interactions with other biomolecules, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, thereby impacting nerve pulse transmission and potentially leading to behavioral changes . Furthermore, this compound has been linked to oxidative stress responses, which can alter cellular components and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific kinase domains, such as VEGFR2, inhibiting their activity and thus affecting downstream signaling pathways . This inhibition can lead to reduced angiogenesis, which is crucial in cancer therapy. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with other biomolecules enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as kinase inhibition and modulation of oxidative stress responses . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic windows for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interactions with specific biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of pyrazin-2-ylamine with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyrazin-2-ylamine and 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyrazine-2-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrazine-2-carboxylic acid and its derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has found applications in various scientific research areas:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde and pyrrolopyrazine derivatives. its unique substitution pattern and functional groups contribute to its distinct properties and applications. These similarities and differences highlight the compound's uniqueness and potential advantages in various applications.

Properties

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(9)4-6(12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRBXKCRUGPGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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